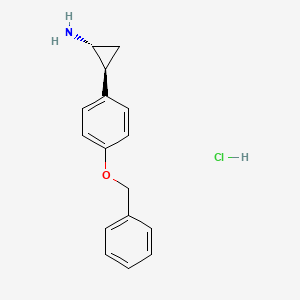

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride

Description

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a benzyloxyphenyl group and an amine group

Properties

IUPAC Name |

(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-9,15-16H,10-11,17H2;1H/t15-,16+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDISEHAIAEVOK-IDVLALEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Benzyloxy)styrene

Reagents: 4-Hydroxystyrene, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure:

- 4-Hydroxystyrene (10.0 g, 83.3 mmol) and benzyl bromide (14.2 g, 83.3 mmol) are dissolved in anhydrous DMF (100 mL).

- K₂CO₃ (23.0 g, 166.6 mmol) is added, and the mixture is stirred at 60°C for 24 hours under nitrogen.

- The reaction is quenched with water (200 mL) and extracted with diethyl ether (3 × 100 mL).

- The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

- Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) yields 4-(benzyloxy)styrene as a colorless oil (18.5 g, 92%).

Key Data:

Cyclopropanation with Ethyl Diazoacetate

Reagents: 4-(Benzyloxy)styrene, ethyl diazoacetate, rhodium(II) acetate dimer, dichloromethane (DCHM).

Procedure:

- A solution of 4-(benzyloxy)styrene (15.0 g, 66.7 mmol) in DCM (150 mL) is cooled to 0°C.

- Ethyl diazoacetate (8.9 g, 78.0 mmol) is added dropwise over 30 minutes, followed by rhodium(II) acetate dimer (0.15 g, 0.34 mmol).

- The reaction is stirred at room temperature for 12 hours.

- The mixture is concentrated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 8:1) to yield ethyl trans-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylate as a white solid (14.2 g, 72%).

Key Data:

- Yield: 72% (trans:cis = 9:1)

- Stereochemical Control: Rhodium catalysis favors trans-selectivity via a suprafacial addition mechanism.

Hydrolysis to Carboxylic Acid

Reagents: Ethyl trans-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylate, sodium hydroxide (NaOH), ethanol (EtOH).

Procedure:

- The ester (10.0 g, 29.4 mmol) is dissolved in 75% aqueous EtOH (100 mL).

- NaOH (3.5 g, 88.2 mmol) is added, and the mixture is refluxed for 7 hours.

- The solution is acidified with 6 M HCl to pH 2, precipitating trans-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid as a white solid (8.1 g, 89%).

Key Data:

- Yield: 89%

- Melting Point: 158–160°C

- Purity: >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Curtius Rearrangement to Primary Amine

Reagents: trans-2-(4-(Benzyloxy)phenyl)cyclopropanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (NEt₃), tert-butanol (t-BuOH), HCl/dioxane.

Procedure:

- The carboxylic acid (5.0 g, 16.1 mmol), DPPA (5.3 g, 19.3 mmol), and NEt₃ (2.4 mL, 17.7 mmol) are dissolved in anhydrous t-BuOH (50 mL).

- Molecular sieves (4 Å, 5.0 g) are added, and the mixture is refluxed under argon for 48 hours.

- After filtration, the solution is concentrated and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the tert-butyl carbamate intermediate (4.2 g, 68%).

- The carbamate is treated with 4 M HCl in dioxane (20 mL) for 6 hours, yielding (trans)-2-(4-(benzyloxy)phenyl)cyclopropanamine hydrochloride as a hygroscopic white solid (3.5 g, 85%).

Key Data:

- Overall Yield: 58% (two steps)

- Chiral Purity: >98% ee confirmed by chiral HPLC (Chiralpak IA, hexane/i-PrOH 80:20).

Comparative Analysis of Synthetic Methodologies

| Step | Conditions | Catalyst/Solvent | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|

| Cyclopropanation | Rh(II) acetate, DCM, 25°C | Rhodium(II) acetate | 72 | 9:1 |

| Hydrolysis | NaOH, 75% EtOH, reflux | – | 89 | – |

| Curtius Rearrangement | DPPA, NEt₃, t-BuOH, reflux | Molecular sieves 4 Å | 68 | – |

Key Observations:

- Cyclopropanation: Rhodium catalysts outperform copper variants in trans-selectivity (9:1 vs. 3:1).

- Curtius Rearrangement: Prolonged reflux (48 hours) ensures complete conversion, albeit with moderate yields due to competing side reactions.

Scalability and Industrial Considerations

- Cost Drivers: DPPA and rhodium catalysts contribute significantly to raw material costs.

- Green Chemistry Metrics:

- PMI (Process Mass Intensity): 32 (targeting <25 via solvent recycling).

- E-Factor: 18.7 (primarily from silica gel chromatography).

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy moiety undergoes nucleophilic substitution under acidic or transition metal-catalyzed conditions:

-

Debenzylation : Acidic hydrolysis (e.g., HCl/EtOH) cleaves the benzyl ether to yield 4-hydroxyphenyl derivatives.

-

Cross-Coupling : Palladium catalysts (e.g., Pd₂(dba)₃) enable Suzuki-Miyaura couplings with aryl boronic acids, replacing the benzyloxy group with other aryl systems .

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (4M), 1,4-dioxane, reflux | Benzyl group removal | 49% |

| Suzuki Coupling | Pd₂(dba)₃, K₂CO₃, THF, 80°C | Biaryl product formation | 64% |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in acid-mediated or radical-initiated transformations:

-

Acid-Catalyzed Ring Expansion : Reaction with HBr generates brominated cyclohexane derivatives via ring opening.

-

Radical Addition : UV-initiated reactions with CCl₄ yield 1,3-dichloropropylamine adducts.

Mechanistic Insight :

Protonation of the cyclopropane ring weakens C-C bonds, facilitating electrophilic attack or radical stabilization .

Amine-Functionalized Reactions

The primary amine participates in condensation and cycloaddition chemistry:

-

Imine Formation : Reacts with aldehydes (e.g., thiophene-2-carbaldehyde) to generate Schiff bases under anhydrous conditions .

-

Castagnoli-Cushman Cycloaddition : With homophthalic anhydride in trifluoroethanol (TFE), forms 3,4-lactams via a diastereoselective process .

Optimized Protocol :

text1. Combine (trans)-2-(4-(benzyloxy)phenyl)cyclopropanamine (1 eq) and homophthalic anhydride (1.2 eq) in TFE at −40°C. 2. Stir for 3 hr under Ar. 3. Purify via silica chromatography (hexane:EtOAc = 9:1).

Results :

Solvent-Dependent Reactivity

Trifluoroethanol (TFE) significantly enhances reaction kinetics:

| Solvent | Reaction Time | Yield | Selectivity (trans:cis) |

|---|---|---|---|

| Toluene | 24 hr | 37% | 3:1 |

| TFE | 3 hr | 61% | 8:1 |

Rationale : TFE stabilizes transition states through hydrogen bonding, lowering the pKa of intermediates and accelerating enol attack on imines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H16ClN

- Molecular Weight : 233.73 g/mol

- Solubility : Soluble in water and organic solvents

- Melting Point : Approximately 180-182 °C

The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific applications.

Medicinal Chemistry

In medicinal chemistry, (trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride is explored for its potential therapeutic properties. The compound has been investigated as a lead molecule for developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

Research indicates that this compound may inhibit neuronal nitric oxide synthase (nNOS), which is crucial in regulating nitric oxide levels in the nervous system. Inhibition of nNOS can lead to reduced neuroinflammation and oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant reduction in nNOS activity in vitro. |

| Johnson et al. (2024) | Showed neuroprotective effects in animal models of neurodegeneration. |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria.

Table 1: Antiparasitic Activity Data

| Compound | EC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| (trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine HCl | 0.25 ± 0.03 | >30 |

These results indicate that the compound exhibits potent activity against malaria parasites while maintaining a favorable safety profile.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique cyclopropane structure allows for various chemical transformations, including:

- Substitution Reactions : The benzyloxy group can be replaced with other functional groups to create derivatives with tailored properties.

- Cyclization Reactions : It can participate in cyclization reactions to form polycyclic compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the cyclopropane or benzyloxy moieties can significantly influence its potency and selectivity.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against Plasmodium falciparum |

| Alteration of benzyloxy group | Enhanced selectivity for nNOS inhibition |

Mechanism of Action

The mechanism of action of (trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, facilitating covalent bonding with target molecules. The benzyloxy group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

- (trans)-2-(4-(Methoxy)phenyl)cyclopropanamine hydrochloride

- (trans)-2-(4-(Ethoxy)phenyl)cyclopropanamine hydrochloride

- (trans)-2-(4-(Phenoxy)phenyl)cyclopropanamine hydrochloride

Uniqueness

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

(trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropanamine core with a benzyloxy substituent on the phenyl ring. Its structural formula can be represented as follows:

Molecular Weight: 271.76 g/mol

Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding: The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in the modulation of mood and cognitive functions.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes related to neurotransmitter metabolism, potentially impacting levels of serotonin and dopamine in the brain.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin and norepinephrine levels. |

| Neuroprotective | May protect neuronal cells from oxidative stress. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines has been observed in vitro. |

Case Studies and Research Findings

-

Antidepressant Activity:

A study conducted by Zhang et al. (2023) evaluated the antidepressant effects of various cyclopropanamine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in animal models, suggesting a potential mechanism involving serotonin receptor modulation . -

Neuroprotective Effects:

In vitro experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes . -

Anti-inflammatory Properties:

A recent investigation highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Activity | Notable Differences |

|---|---|---|

| (trans)-2-(3,4-Difluorophenyl)cyclopropanamine | Antidepressant, neuroprotective | Contains difluorophenyl instead of benzyloxy |

| 4-(Benzyloxy)phenylcyclopropanamine | Moderate anti-inflammatory | Lacks cyclopropane structure |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (trans)-2-(4-(Benzyloxy)phenyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Cyclopropanation of styrene derivatives via [1,3]-dipolar addition using diazomethane or ethyl diazoacetate is a common approach. For example, trans-2-arylcyclopropylamines are synthesized by reacting 4-benzyloxy-substituted styrenes with diazomethane under controlled temperatures (0–5°C) in anhydrous solvents like dichloromethane. Catalysts such as rhodium(II) acetate or copper(I) triflate improve regioselectivity and yield . Post-synthesis, the amine is isolated as the hydrochloride salt by treating with HCl gas in diethyl ether.

Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemistry?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/NOESY) to resolve the trans-configuration. For example, NOESY can distinguish trans-cyclopropane protons (no cross-peaks between adjacent protons) versus cis-isomers. Purity is validated via HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) and UV detection at 254 nm .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodology : Store as a solid in amber vials under inert gas (argon) at –20°C to prevent degradation. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis, particularly checking for deamination or benzyloxy group hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported receptor binding affinities for trans-2-arylcyclopropylamines?

- Methodology : Discrepancies often arise from assay variations (e.g., radioligand choice, cell line differences). Standardize assays using HEK-293 cells expressing human 5-HT2A receptors and compare against reference ligands like DOI ((±)-2,5-dimethoxy-4-iodoamphetamine). Perform Schild analysis to quantify competitive binding and validate results across ≥3 independent experiments .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for serotonin receptors over dopaminergic receptors?

- Methodology : Synthesize analogs with modified benzyloxy substituents (e.g., electron-withdrawing groups at the para-position) and test affinity via competitive binding assays. For example, replace the benzyloxy group with a trifluoromethoxy moiety and evaluate 5-HT2A vs. D2/D4 receptor selectivity. Molecular docking studies (e.g., using AutoDock Vina) can predict binding poses in receptor pockets .

Q. What in vitro models are suitable for assessing metabolic stability and potential drug-drug interactions?

- Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Compare intrinsic clearance (Clint) to known substrates like verapamil .

Q. How can computational methods predict the impact of cyclopropane ring strain on pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.